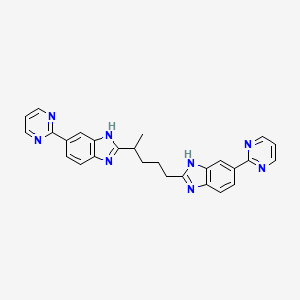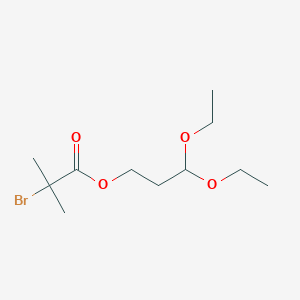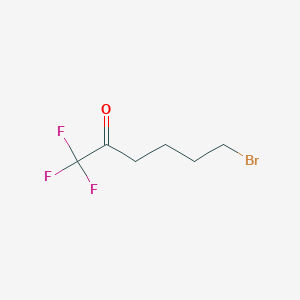![molecular formula C13H19NO2 B12598235 Ethyl 4-[2-(dimethylamino)ethyl]benzoate CAS No. 910044-15-4](/img/structure/B12598235.png)
Ethyl 4-[2-(dimethylamino)ethyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(dimethylamino)ethyl]benzoate, also known as Ethyl 4-dimethylaminobenzoate, is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid and is commonly used in various industrial and scientific applications. This compound is known for its role as a photoinitiator in polymer chemistry and its use in the synthesis of other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-[2-(dimethylamino)ethyl]benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or methanol, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-(dimethylamino)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed
Major Products Formed
Oxidation: 4-(dimethylamino)benzoic acid.
Reduction: 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(dimethylamino)ethyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of UV-curable coatings and inks
Biology: Employed in cell encapsulation studies due to its photoinitiating properties
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various consumer products, including sunscreens and cosmetics, due to its UV-absorbing properties
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(dimethylamino)ethyl]benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s ability to absorb UV light and generate free radicals makes it effective in various photochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[2-(dimethylamino)ethyl]benzoate
- Butyl 4-[2-(dimethylamino)ethyl]benzoate
- Tetracaine (2-(dimethylamino)ethyl 4-butylaminobenzoate)
Uniqueness
This compound is unique due to its specific ester group, which provides distinct solubility and reactivity properties compared to its methyl and butyl counterparts. Additionally, its effectiveness as a photoinitiator in UV-curable applications sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
910044-15-4 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 4-[2-(dimethylamino)ethyl]benzoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12-7-5-11(6-8-12)9-10-14(2)3/h5-8H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
IBNFIHSLSHMBKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)



![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)

![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)


